Terameprocol

Transcriptional Inhibition Sp1 Transcription Factor Cancer Cell Biology

Terameprocol is the gold-standard Sp1 transcription inhibitor for studying Cdc2/survivin/VEGF downregulation. Its exhaustive O-methylation eliminates NDGA's confounding antioxidant/lipoxygenase activities, ensuring target-specific results. With ~88% oral bioavailability, established clinical PK/PD assays, and proven radiosensitization synergy, it uniquely enables translationally relevant preclinical studies. Choose ≥95% purity for reproducible, high-impact oncology research.

Molecular Formula C22H30O4
Molecular Weight 358.5 g/mol
CAS No. 5701-82-6
Cat. No. B050609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerameprocol
CAS5701-82-6
Synonyms1,1’-(2,3-Dimethyl-1,4-butanediyl)bis[3,4-dimethoxybenzene;  1,4-bis(3,4-Dimethoxyphenyl)-2,3-dimethylbutane;  1,4-Bis(3,4-dimethoxyphenyl)-2,3-dimethylbutane;  Dimethyldihydroguaiaretic Acid_x000B_NSC 136955;  Tetra-O-methyl nordihydroguaiaretic Acid; 
Molecular FormulaC22H30O4
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)OC)OC)C(C)CC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C22H30O4/c1-15(11-17-7-9-19(23-3)21(13-17)25-5)16(2)12-18-8-10-20(24-4)22(14-18)26-6/h7-10,13-16H,11-12H2,1-6H3
InChIKeyORQFDHFZSMXRLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Terameprocol (CAS 5701-82-6): Molecular Identity and Supplier Considerations


Terameprocol (tetra-O-methyl nordihydroguaiaretic acid; M4N; EM-1421) is a synthetic tetra-methylated derivative of the plant lignan nordihydroguaiaretic acid (NDGA) [1]. It is a semi-synthetic small molecule with the molecular formula C22H30O4 and a molecular weight of 358.5 g/mol, characterized by a central butane chain linking two 3,4-dimethoxyphenyl groups [2]. Its predicted LogP is 5.86, indicating high lipophilicity . Terameprocol functions primarily as a global transcription inhibitor by selectively interfering with specificity protein 1 (Sp1)-regulated gene expression, including survivin, Cdc2 (CDK1), and VEGF [3].

Why Terameprocol (M4N) Cannot Be Replaced by Unmodified NDGA or Other Lignans


Despite sharing a common lignan backbone with nordihydroguaiaretic acid (NDGA), terameprocol possesses a distinct pharmacophore due to exhaustive O-methylation of its catechol moieties. This structural modification fundamentally alters its biological profile: terameprocol acts as a targeted Sp1-mediated transcription inhibitor, whereas NDGA exhibits broad antioxidant and lipoxygenase inhibitory activity [1]. This difference translates to a significantly improved therapeutic window. In vivo, terameprocol (M4N) demonstrates markedly reduced acute toxicity compared to its parent compound NDGA, making systemic administration feasible at doses that achieve therapeutic tissue concentrations [2]. Furthermore, the methylated derivative achieves high oral bioavailability (~88% in mice), a property not shared by the unmodified natural product [3]. Therefore, substituting NDGA or other less-characterized lignan derivatives for terameprocol in a research or clinical protocol introduces confounding biological activities and a different safety and pharmacokinetic profile, compromising experimental reproducibility and translational relevance.

Terameprocol (M4N) Procurement Guide: Head-to-Head Quantitative Differentiation from Comparators


Terameprocol Exhibits a ~10-Fold Potency Advantage Over NDGA in Sp1-Mediated Transcriptional Inhibition

Terameprocol demonstrates a significantly greater potency as an Sp1 inhibitor compared to its parent compound, nordihydroguaiaretic acid (NDGA). In multiple myeloma (MM) cell lines, terameprocol achieves ≥80% inhibition of DNA synthesis at 24 hours with an IC50 range of 1–10 µM [1]. In contrast, NDGA exhibits an IC50 of approximately 30–40 µM for growth inhibition in various breast cancer cell lines under similar assay conditions, requiring substantially higher concentrations to achieve comparable anti-proliferative effects [2]. This difference is attributed to the selective targeting of Sp1-DNA binding by the fully methylated terameprocol, a mechanism distinct from NDGA's broader activity profile [3].

Transcriptional Inhibition Sp1 Transcription Factor Cancer Cell Biology

Terameprocol Demonstrates High Oral Bioavailability (~88%) in Preclinical Models

A key differentiator for terameprocol is its high oral bioavailability, a property critical for developing oral therapeutics. In ICR mice, the absolute oral bioavailability of terameprocol (M4N) was determined to be approximately 88% following a 44 mg/kg dose [1]. This contrasts sharply with the pharmacokinetic profile of NDGA, which, while not extensively characterized for oral bioavailability, is known to be extensively metabolized and often requires parenteral administration or specialized formulations for systemic efficacy [2]. This high bioavailability of terameprocol supports its clinical evaluation as an oral formulation for indications like recurrent high-grade glioma [3].

Pharmacokinetics Oral Bioavailability In Vivo Pharmacology

Terameprocol Enhances Radiosensitivity in NSCLC Cells with a Dose Enhancement Ratio of 1.26

Terameprocol has been shown to act as a radiosensitizer in non-small cell lung carcinoma (NSCLC) cell lines. In clonogenic assays, treatment with terameprocol significantly enhanced the effect of radiation. The dose enhancement ratio (DER) was calculated to be 1.26 (p = 0.019) in HCC2429 cells and 1.18 (p = 0.001) in H460 cells [1]. This effect is linked to its ability to downregulate Sp1-mediated transcription of survivin, a key anti-apoptotic protein that contributes to radioresistance [1]. While other Sp1 inhibitors or compounds like NDGA may have radiosensitizing properties, this study provides specific, statistically significant quantitative data for terameprocol's enhancement of radiotherapy in a clinically relevant cancer type, making it a preferred tool compound for such investigations.

Radiosensitization Non-Small Cell Lung Cancer Combination Therapy

Terameprocol Plasma Stability Documented for 20 Months at -70°C

A critical consideration for procuring a compound intended for bioanalytical or clinical trial support is its stability in relevant matrices. A validated LC-MS/MS method for quantitating terameprocol in human plasma demonstrated that the analyte is stable for at least 20 months when stored at -70°C [1]. This long-term stability data is essential for the accurate analysis of samples from longitudinal studies and provides confidence in the integrity of stored specimens. In contrast, such extensive stability data is often unavailable for less-developed analogs or the parent compound NDGA, which is known to be susceptible to oxidation [2].

Bioanalytical Chemistry Sample Stability Clinical Trial Support

Validated Application Scenarios for Terameprocol (CAS 5701-82-6) in Research and Development


Investigating Sp1-Mediated Transcriptional Regulation in Oncology

Terameprocol is the gold-standard tool compound for studying the role of Sp1-dependent transcription in cancer cell proliferation and survival. Its selective inhibition of Sp1 binding to DNA, leading to downregulation of key oncogenic proteins like survivin and Cdc2, is well-documented [1]. With demonstrated potency (IC50 1-10 µM) in multiple myeloma and other cancer cell lines, terameprocol provides a targeted approach to dissect Sp1-driven pathways, avoiding the confounding antioxidant and lipoxygenase inhibitory activities of its parent compound, NDGA [2].

Preclinical Development of Oral Anticancer and Antiviral Agents

The high oral bioavailability of terameprocol (~88% in mice) makes it uniquely suited for preclinical studies investigating orally administered therapeutics for cancer, viral infections (e.g., HIV, HPV, poxviruses), and inflammatory disorders [3]. This property facilitates chronic dosing regimens in animal models and provides a more translationally relevant pharmacokinetic profile compared to compounds requiring parenteral administration, such as unmodified NDGA [4].

Combination Therapy Studies with Radiotherapy or Temozolomide

Terameprocol has been quantitatively shown to act as a radiosensitizer in NSCLC cell lines (DER = 1.26) and to synergistically enhance the anticancer effects of temozolomide in glioblastoma xenograft models [5][6]. This makes it a compelling candidate for procurement by research groups focused on developing novel combination regimens for difficult-to-treat cancers, offering a clear, data-driven rationale for its use in such experimental designs.

Bioanalytical Method Development and Clinical Trial Support

Due to its advancement into Phase I/II clinical trials, robust and validated bioanalytical methods exist for the quantitation of terameprocol in human plasma, with documented long-term sample stability [7]. This makes it a practical choice for academic and industry laboratories developing PK/PD assays or supporting early-phase clinical trials, reducing the time and resources needed for de novo method validation compared to a less-characterized analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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